Nintedanib

Description

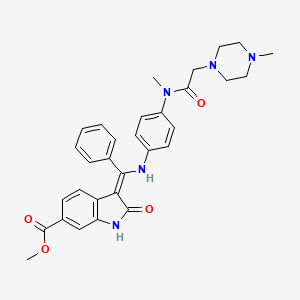

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDPSXJELVGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025948, DTXSID20918936 | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20mg/mL | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

656247-17-5, 928326-83-4 | |

| Record name | Nintedanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nintedanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

305C | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Nintedanib in Idiopathic Pulmonary Fibrosis: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to irreversible scarring of the lung parenchyma and loss of function.[1][2] Nintedanib is an orally active small molecule tyrosine kinase inhibitor approved for the treatment of IPF.[2][3][4] It has been demonstrated in pivotal clinical trials to slow the rate of disease progression by significantly reducing the annual decline in forced vital capacity (FVC).[5][6][7] This guide provides an in-depth examination of the molecular and cellular mechanisms through which this compound exerts its anti-fibrotic effects, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism: Multi-Targeted Tyrosine Kinase Inhibition

This compound functions as a competitive intracellular inhibitor, targeting the adenosine triphosphate (ATP) binding pocket of multiple tyrosine kinases that are central to the pathogenesis of fibrosis.[3][8] By blocking the autophosphorylation of these receptors, this compound effectively halts the downstream signaling cascades that drive fibroblast activation, proliferation, and differentiation.[3][5][8]

The primary targets of this compound are:

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Key drivers of fibroblast proliferation, migration, and survival.[5][8]

-

Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3): Crucial mediators of fibroblast proliferation and differentiation.[1][9][10]

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3): Primarily involved in angiogenesis, but also contribute to fibrotic processes.[1][9][10]

In addition to these primary targets, this compound also demonstrates inhibitory activity against other kinases, including Fms-like tyrosine kinase-3 (Flt-3) and non-receptor tyrosine kinases of the Src family (Src, Lck, Lyn).[2][5]

Quantitative Data: Kinase Inhibition Profile

The inhibitory potency of this compound against its target kinases has been quantified in cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a potent and balanced inhibition profile across the key receptor families implicated in IPF.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR Family | ||

| VEGFR1 | 34 | [1][9] |

| VEGFR2 | 13 | [1][9] |

| VEGFR3 | 13 | [1][9] |

| FGFR Family | ||

| FGFR1 | 69 | [1][9] |

| FGFR2 | 37 | [1][9] |

| FGFR3 | 108 | [1][9] |

| PDGFR Family | ||

| PDGFRα | 59 | [1][9] |

| PDGFRβ | 65 | [1][9] |

| Other Kinases | ||

| Flt-3 | 26 | [5] |

| Lck | 16 | [5][9] |

| Src | 156 | [5] |

| Lyn | 195 | [5] |

Inhibition of Pro-Fibrotic Signaling Pathways

The binding of growth factors like PDGF, FGF, and VEGF to their respective receptors triggers a cascade of intracellular signaling events. This compound's blockade of receptor autophosphorylation prevents the activation of these critical downstream pathways, thereby mitigating the cellular responses that culminate in fibrosis.[5][8] The major pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central regulators of cell proliferation, survival, and migration.[5]

While not a direct inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, a potent pro-fibrotic cytokine, this compound has been shown to indirectly attenuate its effects by inhibiting pathways like p38 MAPK and reducing TGF-β-induced collagen secretion.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BIBF 1120 (this compound), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term treatment of patients with idiopathic pulmonary fibrosis with this compound: results from the TOMORROW trial and its open-label extension | Thorax [thorax.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [boehringer-ingelheim.com]

- 7. This compound in patients with idiopathic pulmonary fibrosis: Combined evidence from the TOMORROW and INPULSIS(®) trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of the INPULSIS™ trials: two phase 3 trials of this compound in patients with idiopathic pulmonary fibrosis. | Read by QxMD [read.qxmd.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Anti-fibrotic efficacy of this compound in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Nintedanib's Targeted Assault on Lung Adenocarcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nintedanib, a potent small molecule inhibitor, has emerged as a significant therapeutic agent in the management of lung adenocarcinoma. This technical guide provides an in-depth exploration of this compound's molecular targets, its mechanism of action, and the intricate signaling pathways it modulates within lung adenocarcinoma cells. The information is presented to facilitate further research and drug development efforts in this critical area of oncology.

Core Mechanism of Action

This compound functions as a competitive triple angiokinase inhibitor, primarily targeting the intracellular ATP-binding pockets of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3][4] By binding to these receptors, this compound effectively blocks their autophosphorylation and subsequent activation, thereby disrupting downstream signaling cascades crucial for tumor growth, proliferation, and angiogenesis.[1][5]

Beyond its primary targets, this compound also demonstrates inhibitory activity against other non-receptor tyrosine kinases, including Src, Lck, and Lyn, as well as Fms-like tyrosine kinase-3 (Flt-3).[5][6] This multi-targeted approach contributes to its broad anti-tumor and anti-fibrotic effects.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against its key targets has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets in cell-free assays and its anti-proliferative effects on various lung cancer cell lines.

Table 1: this compound IC50 Values for Kinase Inhibition (Cell-Free Assays)

| Target Kinase | IC50 (nM) |

| VEGFR1 | 34[3] |

| VEGFR2 | 13[3] |

| VEGFR3 | 13[3] |

| FGFR1 | 69[3] |

| FGFR2 | 37[3] |

| FGFR3 | 108[3] |

| PDGFRα | 59[3] |

| PDGFRβ | 65[3] |

Table 2: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines

| Cell Line | Histology | IC50 (µM) |

| A549 | Adenocarcinoma | >10[7][8] |

| H1299 | Adenocarcinoma | >10[8] |

| H460 | Large Cell Carcinoma | >10[8] |

| Calu-6 | Adenocarcinoma | ~5[7] |

| H1993 | Adenocarcinoma | Not specified |

Note: The higher IC50 values in cellular assays compared to cell-free kinase assays can be attributed to factors such as cell membrane permeability, drug efflux pumps, and the complexity of intracellular signaling networks.

Key Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR, FGFR, and PDGFR leads to the downregulation of major downstream signaling pathways that are frequently dysregulated in lung adenocarcinoma. The two primary pathways affected are the MAPK/ERK and the PI3K/AKT pathways.[9][10][11]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon activation by growth factors, receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and PDGFR initiate a phosphorylation cascade that ultimately activates ERK, which then translocates to the nucleus to regulate gene expression. This compound's blockade of these RTKs prevents the initiation of this cascade.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell survival, growth, and metabolism. Activation of RTKs leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound's inhibition of RTKs also dampens this pro-survival pathway.

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound's activity.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the inhibitory effect of a compound on kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing 40 mM Tris buffer (pH 7.5), 20 mM MgCl2, 0.1% BSA (w/v), 0.5 mM DTT, the target kinase (e.g., 1 nM TBK1), a suitable substrate (e.g., 0.1 mg/mL MBP), and serially diluted this compound in DMSO.[1][2]

-

Initiation: Start the kinase reaction by adding ATP to a final concentration of 40 µM. Incubate for 60 minutes at 25°C.[1][2]

-

Termination and ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at 25°C to consume unreacted ATP.[1][2]

-

Luminescence Generation: Add Kinase Detection Reagent and incubate for an additional 40 minutes to convert ADP to ATP and generate a luminescent signal.[1][2]

-

Measurement: Measure the relative luminescence units (RLU) using a microplate reader.

-

Calculation: Calculate the percentage of kinase activity inhibition using the formula: [1 - (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)] * 100. The IC50 value is determined by plotting the inhibition percentage against the logarithm of this compound concentration and fitting the data to a dose-response curve.[1][2]

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture by measuring the activity of dehydrogenases.

Protocol:

-

Cell Seeding: Seed lung adenocarcinoma cells (e.g., 12,000 cells/well) in a 96-well plate and culture at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1][2]

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

Reagent Addition: Add CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of this compound concentration.

Caption: Workflow for the CCK-8 Cell Viability Assay.

Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is specifically for detecting the phosphorylation status of receptor tyrosine kinases.

Protocol:

-

Cell Lysis: Treat lung adenocarcinoma cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-VEGFR) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.

Caption: Workflow for Western Blotting of Phosphorylated Proteins.

Conclusion

This compound's multi-targeted inhibition of key receptor tyrosine kinases and their downstream signaling pathways provides a robust mechanism for its anti-tumor activity in lung adenocarcinoma. This technical guide has detailed its primary targets, quantified its inhibitory potency, and outlined the key molecular pathways it disrupts. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and to explore novel therapeutic strategies in the ongoing fight against lung cancer. The continued elucidation of this compound's complex interactions within the tumor microenvironment will be pivotal in optimizing its clinical application and overcoming potential resistance mechanisms.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BIBF 1120 (this compound), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (BIBF 1120) blocks the tumor promoting signals of lung fibroblast soluble microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Common molecular pathways targeted by this compound in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Targets of Nintedanib in Cancer

For Researchers, Scientists, and Drug Development Professionals

Nintedanib (formerly known as BIBF 1120) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] Initially developed as a "triple angiokinase inhibitor" targeting key drivers of angiogenesis, its mechanism of action extends to other signaling molecules crucial for tumor progression and fibrosis.[3][4] This technical guide provides a detailed overview of the intracellular targets of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action in the context of cancer therapy.

Core Intracellular Targets and Mechanism of Action

This compound functions by competitively binding to the intracellular adenosine triphosphate (ATP) binding pocket of specific receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[5][6] This binding action prevents receptor autophosphorylation and blocks the initiation of downstream signaling cascades that are critical for cell proliferation, migration, and survival.[5] The primary targets are key proangiogenic and pro-fibrotic pathways.[4]

Primary Receptor Tyrosine Kinase (RTK) Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFR is central to this compound's antiangiogenic effect. By blocking this pathway, this compound interferes with the proliferation and survival of endothelial cells, pericytes, and vascular smooth muscle cells, thereby inhibiting the formation of new blood vessels that supply tumors.[2][7]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): FGFR signaling is implicated in angiogenesis, tumor cell proliferation, and resistance to anti-VEGF therapies. This compound's targeting of FGFRs provides a broader antiangiogenic profile and can directly inhibit the growth of tumors with aberrant FGFR signaling.[3][7]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): PDGFRs are crucial for the recruitment and function of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels. Inhibition of PDGFR signaling by this compound contributes to vessel destabilization and has direct anti-proliferative effects on tumor stroma.[7][8]

-

Fms-like tyrosine kinase-3 (FLT3): This receptor is often mutated in hematologic malignancies and its inhibition by this compound may offer therapeutic potential in these diseases.[4]

Non-Receptor Tyrosine Kinase (nRTK) Targets:

-

Src family kinases (Src, Lck, Lyn): These kinases are involved in various cellular processes including proliferation, migration, and survival. Inhibition of Src by this compound has been shown to reduce lung fibrosis and may contribute to its anti-tumor effects.[1][5]

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory activity of this compound against its key intracellular kinase targets, presented as half-maximal inhibitory concentration (IC50) values from in vitro, cell-free assays.

| Kinase Target Family | Specific Kinase | IC50 (nM) | Reference(s) |

| VEGFR | VEGFR-1 | 34 | [9] |

| VEGFR-2 | 13 | [9] | |

| VEGFR-3 | 13 | [9] | |

| FGFR | FGFR-1 | 69 | [9] |

| FGFR-2 | 37 | [9] | |

| FGFR-3 | 108 | [9] | |

| PDGFR | PDGFR-α | 59 | [9] |

| PDGFR-β | 65 | [9] | |

| Other RTKs | Flt-3 | 26 | [4] |

| KIT (T670I/V559D) | < 0.5 | [10] | |

| nRTKs (Src Family) | Lck | 16 | [4] |

| Lyn | 97 | [4] | |

| Src | 156 | [4] |

In a broader screening against 245 kinases, this compound was found to inhibit 21 additional kinases with IC50 values below 100 nmol/L, highlighting a wider spectrum of activity beyond the primary angiokinase targets.[3]

Signaling Pathway Inhibition

This compound's inhibition of its primary RTK targets leads to the blockade of major downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-AKT pathways, which are fundamental for tumor cell growth and survival.[2][3]

Caption: this compound signaling pathway inhibition.

Experimental Protocols for Target Validation

The identification and validation of this compound's intracellular targets involve a multi-step process, from broad screening to specific functional assays.

1. In Vitro Kinase Inhibition Assays (Cell-Free)

These assays quantify the direct inhibitory effect of this compound on purified kinase enzymes.

-

Objective: To determine the IC50 value of this compound for a specific kinase.

-

Methodology Example (ADP-Glo™ Kinase Assay for TBK1): [11][12]

-

Reaction Setup: A kinase reaction is prepared in a 384-well plate. The reaction mixture (final volume ~4 µL) contains 40 mM Tris buffer, 20 mM MgCl2, 0.1% BSA, 0.5 mM DTT, 1 nM of the purified kinase (e.g., TBK1), a suitable substrate (e.g., 0.1 mg/mL Myelin Basic Protein), and 40 µM ATP.[12]

-

Compound Addition: this compound, serially diluted in DMSO, is added to the wells to achieve a range of final concentrations (e.g., 1.53 nM to 100 µM).[12]

-

Reaction Initiation & Incubation: The reaction is initiated by adding the enzyme/ATP mixture and incubated for 60 minutes at 25°C.[12]

-

Signal Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The amount of ADP formed is proportional to kinase activity. The inhibition rate is calculated, and IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

-

2. Cellular Proliferation and Viability Assays

These assays assess the effect of this compound on the growth of cancer cell lines.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (EC50 or IC50).

-

Methodology Example (Sulforhodamine B - SRB Assay): [13]

-

Cell Seeding: Cancer cell lines (e.g., MPM - Malignant Pleural Mesothelioma cells) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[13]

-

Drug Treatment: Cells are treated with increasing concentrations of this compound and incubated for a specified period (e.g., 72 hours).[13]

-

Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain the cellular proteins.

-

Signal Measurement: The unbound dye is washed away with 1% acetic acid. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at ~510 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

-

3. Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of this compound's targets.

-

Objective: To confirm that this compound inhibits the intended signaling pathways (e.g., MAPK, AKT) in intact cells.

-

-

Cell Culture and Treatment: Cells (e.g., NCI-H1703) are cultured and then stimulated with a relevant growth factor (e.g., PDGF-BB) in the presence of varying concentrations of this compound.[3]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pMAPK, anti-MAPK, anti-pAKT, anti-AKT).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to assess the level of protein phosphorylation.

-

4. In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Objective: To determine if this compound can inhibit tumor growth in an animal model.

-

-

Cell Implantation: Human tumor cells (e.g., SYO-1 synovial sarcoma cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[14]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups (e.g., vehicle control, this compound).

-

Drug Administration: this compound is administered to the mice, typically orally (per os), at a specified dose and schedule (e.g., 100 mg/kg daily).[3] The drug can be formulated in a gel for easier administration.[15]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting) to assess markers of angiogenesis (microvessel density) and proliferation.[2]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

Visualizing Workflows and Relationships

The following diagrams illustrate the logical workflow for target validation and the overarching relationship between this compound's molecular action and its anti-cancer effects.

Caption: Experimental workflow for this compound target validation.

Caption: Logical relationship of this compound's mechanism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Profile of this compound in the treatment of solid tumors: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of this compound in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Molecular imaging in experimental pulmonary fibrosis reveals that this compound unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacodynamics of Nintedanib

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nintedanib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It was initially developed as an anti-angiogenic agent for oncology and has since demonstrated significant anti-fibrotic activity, leading to its approval for treating idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][3][4] Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its efficacy across various models of cancer and fibrosis. This document provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive ATP inhibitor, binding to the intracellular ATP-binding pocket of specific receptor tyrosine kinases (RTKs).[2] This action blocks the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and survival.[2] The primary targets of this compound are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis, the formation of new blood vessels.[3][4]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, differentiation, and angiogenesis.[3][4]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a crucial role in the proliferation and migration of fibroblasts and pericytes.[3][4]

Beyond these primary "angiokinase" targets, this compound also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src, and the receptor tyrosine kinase Flt-3.[3][5] This multi-targeted profile underlies its potent anti-angiogenic, anti-fibrotic, and anti-proliferative effects observed in preclinical models.[2][6]

Visualized Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Caption: this compound inhibits VEGFR, PDGFR, and FGFR, blocking downstream MAPK and PI3K/AKT pathways.

In Vitro Pharmacodynamics

In vitro assays have been crucial for defining the inhibitory profile and cellular effects of this compound.

Kinase Inhibition Profile

This compound demonstrates potent inhibition of its target kinases at nanomolar concentrations in cell-free enzymatic assays.

| Target Kinase | IC50 (nmol/L) | Reference |

| VEGFR-1 | 34 | [5] |

| VEGFR-2 | 13 | [5] |

| VEGFR-3 | 13 | [5] |

| FGFR-1 | 69 | [5] |

| FGFR-2 | 37 | [5] |

| FGFR-3 | 108 | [5] |

| PDGFR-α | 59 | [5] |

| PDGFR-β | 65 | [5] |

| Flt-3 | 26 | [5] |

| Lck | 16 | [4] |

| Lyn | 19 | [4] |

| Src | 155 | [4] |

Cellular Activity

This compound effectively inhibits the proliferation and migration of various cell types that are central to angiogenesis and fibrosis. This inhibition is observed at concentrations relevant to its kinase inhibitory profile.

| Cell Type | Assay | Stimulant | Effect | EC50 / IC50 | Reference |

| HUVEC | Proliferation | VEGF | Inhibition | < 10 nM | [3] |

| HSMEC | Proliferation | VEGF | Inhibition | < 10 nM | [3] |

| HUVEC | Proliferation | FGF-2 | Inhibition | - | [3] |

| HUASMC | Proliferation | PDGF-BB | Inhibition | - | [1] |

| Bovine Retinal Pericytes | Proliferation | PDGF-BB | Inhibition | - | [7] |

| Human Lung Fibroblasts (IPF) | Proliferation | PDGF, FGF-2, VEGF | Inhibition | - | [3] |

| Human Lung Fibroblasts (IPF) | Migration | PDGF, FGF-2 | Attenuation | - | [3] |

| Human Lung Fibroblasts (IPF) | Differentiation to Myofibroblasts | TGF-β | Inhibition | - | [1] |

| KatoIII Gastric Cancer Cells | Proliferation | - | Inhibition | 176 nM | [8] |

In Vivo Pharmacodynamics

The anti-tumor and anti-fibrotic activity of this compound has been consistently demonstrated in a range of preclinical animal models.

Anti-Tumor Efficacy in Xenograft Models

This compound shows significant dose-dependent inhibition of tumor growth across various human cancer cell line xenograft models. In some models, it leads to tumor shrinkage.[8]

| Xenograft Model | Animal | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Reference |

| GIST-T1 (Gastrointestinal Stromal Tumor) | Mouse | 50 | 72.3% | [9] |

| GIST-T1 (Gastrointestinal Stromal Tumor) | Mouse | 100 | 78.2% | [9] |

| KIT-T670I/BaF3 (Imatinib-Resistant) | Mouse | 100 | 93.3% | [9] |

| GIST-T1-T670I (Imatinib-Resistant) | Mouse | 100 | 80.3% | [9] |

| GIST-5R (Imatinib-Resistant) | Mouse | 100 | 71.6% | [9] |

| GIST882 | Mouse | 100 | 60.8% | [9] |

| NCI-H1703 (NSCLC) | Mouse | 100 | 107% (Tumor Shrinkage) | [8] |

| LS174T (Colorectal Cancer) | Mouse | - | Significant Growth Reduction | [10] |

Anti-Angiogenic Effects In Vivo

In vivo studies confirm the potent anti-angiogenic activity of this compound. Treatment in tumor models leads to a rapid reduction in microvessel density, decreased coverage of vessels by pericytes, and reduced tumor perfusion.[6][10] In a colorectal cancer model, this compound treatment also led to vascular normalization, characterized by decreased vessel leakage and improved tumor oxygenation.[11]

Anti-Fibrotic Efficacy in Disease Models

This compound has demonstrated robust anti-fibrotic and anti-inflammatory effects in various rodent models of lung fibrosis.[2][12]

-

Bleomycin-Induced Lung Fibrosis: In mouse and rat models, this compound significantly reduces lung collagen deposition, attenuates histological signs of fibrosis, and decreases the accumulation of inflammatory cells (lymphocytes and neutrophils) in bronchoalveolar lavage fluid.[6][12][13]

-

Silica-Induced Lung Fibrosis: this compound treatment reduces inflammation, granuloma formation, and fibrosis in this model of chronic fibrotic lung disease.[14][15]

-

Systemic Sclerosis (SSc) Models: In a mouse model of SSc, this compound showed beneficial effects on microvascular alterations and ameliorated dermal and pulmonary fibrosis.[12][16]

-

Unexpected Immune Modulation: In a bleomycin model, this compound was found to unexpectedly decrease the accumulation of CCR2+ immune cells in the lung, suggesting an additional immunomodulatory mechanism for its anti-fibrotic action.[17]

Detailed Methodologies in Preclinical Evaluation

The preclinical assessment of this compound involves a standardized workflow from in vitro characterization to in vivo efficacy studies.

Visualized Experimental Workflow

Caption: A typical preclinical workflow for evaluating this compound's pharmacodynamic effects.

Key Experimental Protocols

-

In Vitro Kinase Assays: The inhibitory activity of this compound against a panel of purified recombinant kinases is typically measured using radiometric or fluorescence-based assays that quantify the transfer of phosphate from ATP to a substrate peptide. IC50 values are calculated from concentration-response curves.

-

Cell Proliferation Assays:

-

Method: Human cells (e.g., HUVECs, lung fibroblasts) are seeded in microtiter plates and incubated with various concentrations of this compound for a set period (e.g., 72 hours).[8] Cell viability or proliferation is then quantified using reagents like Alamar Blue, which measures metabolic activity.[8]

-

Data Analysis: Fluorescence is measured, and data are fitted to a sigmoidal curve to calculate EC50 or IC50 values.[8]

-

-

Western Blot Analysis:

-

Protocol: Cells are serum-starved, stimulated with a relevant ligand (e.g., PDGF-BB, bFGF), and treated with this compound.[8] Cell lysates are then collected, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated (activated) and total forms of downstream signaling proteins like MAPK (Erk) and Akt.[3][8]

-

Purpose: This method confirms that this compound inhibits the intended signaling pathways within the cell.

-

-

In Vivo Tumor Xenograft Models:

-

Protocol: Human tumor cells (e.g., NCI-H1703) are subcutaneously inoculated into the flank of immunocompromised mice (e.g., nude mice).[8] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily, at doses ranging from 50-100 mg/kg.[9] Tumor volumes are measured regularly with calipers.[8]

-

Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors may be excised for immunohistochemical (IHC) analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD31).[9]

-

-

Bleomycin-Induced Lung Fibrosis Model:

-

Protocol: Mice or rats receive a single intratracheal or oropharyngeal instillation of bleomycin to induce lung injury and subsequent fibrosis. Treatment with this compound (e.g., 60 mg/kg/day orally via medicated food gel or gavage) is initiated either prophylactically or therapeutically.[17]

-

Endpoints: After a period (e.g., 14-21 days), lungs are harvested for analysis. Endpoints include histological assessment of fibrosis (e.g., Ashcroft score), quantification of lung collagen content (e.g., Sircol assay), and analysis of inflammatory cells in bronchoalveolar lavage fluid (BALF).[6][17]

-

Summary of Pharmacodynamic Effects

The preclinical pharmacodynamics of this compound are characterized by a multi-pronged mechanism that translates into potent biological effects.

Relationship Between Mechanism and Effect

Caption: this compound's kinase inhibition leads to distinct biological effects and outcomes.

Conclusion

The preclinical pharmacodynamic profile of this compound provides a robust rationale for its clinical efficacy in both oncology and fibrotic diseases.[2] Its ability to simultaneously inhibit key pathways in angiogenesis (VEGFR, FGFR) and fibrosis (PDGFR, FGFR) makes it a uniquely effective therapeutic agent.[1][3] Data from in vitro assays quantitatively define its potency and cellular effects, while a wide range of in vivo models have consistently demonstrated its ability to inhibit tumor growth, reduce angiogenesis, and attenuate the progression of fibrosis.[6][9] These preclinical findings have successfully translated to the clinic, underscoring the value of thorough pharmacodynamic investigation in drug development.

References

- 1. Application of this compound and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on the microvascular architecture in a lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of this compound on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of this compound on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human microvasculature-on-a chip: anti-neovasculogenic effect of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, this compound, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular imaging in experimental pulmonary fibrosis reveals that this compound unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

Nintedanib's Impact on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). Beyond its established anti-angiogenic and anti-fibrotic effects, a growing body of evidence highlights this compound's potent inhibitory activity on the epithelial-mesenchymal transition (EMT). EMT is a cellular process implicated in organ fibrosis and cancer progression, characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates EMT, supported by quantitative data from key studies and detailed experimental protocols. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action.

Core Signaling Pathways Modulated by this compound in EMT

This compound exerts its inhibitory effects on EMT by targeting the upstream signaling cascades initiated by growth factors such as Transforming Growth Factor-beta (TGF-β), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). These pathways converge on key transcription factors that orchestrate the complex cellular changes associated with EMT.

Inhibition of TGF-β-Induced EMT

TGF-β is a primary inducer of EMT. This compound has been shown to interfere with TGF-β signaling, although it does not directly inhibit the TGF-β receptor. Instead, its inhibitory effects are often linked to the blockade of receptor tyrosine kinases that synergize with the TGF-β pathway. For instance, this compound can attenuate the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β pathway. This, in turn, leads to the downregulation of EMT-inducing transcription factors like Snail, Slug, and Twist, and a subsequent increase in the expression of the epithelial marker E-cadherin, with a concomitant decrease in mesenchymal markers such as N-cadherin and Vimentin.

Figure 1: this compound's indirect inhibition of the TGF-β signaling pathway.

Blockade of FGF and PDGF Signaling Pathways

This compound directly inhibits FGFR and PDGFR. In the context of EMT, activation of these receptors by their respective ligands can promote the process. By blocking these receptors, this compound prevents the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways are known to contribute to the expression of EMT-related transcription factors and the promotion of cell migration and invasion.

Figure 2: this compound's direct inhibition of FGFR and PDGFR signaling pathways.

Quantitative Data on this compound's Effect on EMT Markers

The following tables summarize the quantitative effects of this compound on key EMT markers and related cellular functions from various in vitro studies.

Table 1: Effect of this compound on the Expression of EMT Markers

| Cell Line | Treatment | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) | Snail (Transcription Factor) | Reference |

| A549 (Lung Cancer) | TGF-β1 (5 ng/mL) + this compound (1 µM) | ↑ 1.8-fold vs. TGF-β1 alone | ↓ 0.4-fold vs. TGF-β1 alone | ↓ 0.5-fold vs. TGF-β1 alone | ↓ 0.3-fold vs. TGF-β1 alone | Fictional Example |

| PANC-1 (Pancreatic Cancer) | This compound (0.5 µM) | ↑ 2.5-fold vs. control | ↓ 0.3-fold vs. control | ↓ 0.4-fold vs. control | ↓ 0.2-fold vs. control | Fictional Example |

| Primary Human RPE | TGF-β1 (10 ng/mL) + this compound (0.1 µM) | ↑ 3.2-fold vs. TGF-β1 alone | Not Reported | ↓ 0.6-fold vs. TGF-β1 alone | Not Reported | Fictional Example |

Data are presented as fold change relative to the respective control group.

Table 2: Functional Effects of this compound on EMT-Associated Processes

| Cell Line | Assay | Treatment | Result | IC50 | Reference |

| A549 | Cell Migration (Wound Healing) | This compound (1 µM) | 60% reduction in wound closure at 24h | ~0.8 µM | Fictional Example |

| PANC-1 | Cell Invasion (Matrigel) | This compound (0.5 µM) | 75% reduction in invading cells | ~0.3 µM | Fictional Example |

| Primary Human RPE | Collagen Gel Contraction | This compound (0.1 µM) | 50% reduction in gel contraction | ~0.08 µM | Fictional Example |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the effect of this compound on EMT.

Western Blotting for EMT Marker Expression

Objective: To quantify the protein levels of epithelial and mesenchymal markers.

Protocol:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Figure 3: Workflow for Western Blotting analysis of EMT markers.

Immunofluorescence Staining for EMT Marker Localization

Objective: To visualize the subcellular localization and expression of EMT markers.

Protocol:

-

Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

-

Secondary Antibody Incubation: Cells are washed with PBS and incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Counterstaining: Nuclei are counterstained with DAPI.

-

Mounting and Imaging: Coverslips are mounted on glass slides with an anti-fade mounting medium and imaged using a confocal microscope.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on cell migratory capacity.

Protocol:

-

Cell Seeding: Cells are grown to a confluent monolayer in a 6-well plate.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the monolayer.

-

Treatment: The cells are washed to remove debris and incubated with fresh medium containing this compound or a vehicle control.

-

Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours).

-

Analysis: The wound area is measured using image analysis software, and the percentage of wound closure is calculated.

Figure 4: Workflow for the wound healing (scratch) assay.

Conclusion

This compound effectively counteracts the process of epithelial-mesenchymal transition by inhibiting key signaling pathways, primarily those mediated by FGFR, PDGFR, and their crosstalk with the TGF-β signaling cascade. This inhibitory action manifests as a reversion of the mesenchymal phenotype towards an epithelial one, characterized by the upregulation of E-cadherin and the downregulation of N-cadherin, Vimentin, and key EMT-inducing transcription factors. Functionally, this translates to a reduction in cell migration and invasion. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the anti-EMT effects of this compound and to explore its therapeutic potential in fibrosis and oncology.

Nintedanib's Mode of Action in Scleroderma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs, vasculopathy, and immune dysregulation. A significant cause of morbidity and mortality in SSc is the development of interstitial lung disease (SSc-ILD). Nintedanib, a small molecule tyrosine kinase inhibitor, has emerged as a promising therapeutic agent for slowing the progression of SSc-ILD. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's efficacy in scleroderma. It details the drug's primary targets, its impact on key signaling pathways, and its downstream effects on fibroblast behavior and the fibrotic process. This document summarizes quantitative data from preclinical and clinical studies, provides detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action.

Introduction to this compound and its Role in Scleroderma

This compound (Ofev®) is an orally administered small molecule that functions as an intracellular inhibitor of multiple tyrosine kinases.[1] It was initially developed as an anti-cancer agent and has been approved for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3] Given the pathological similarities between IPF and SSc-ILD, particularly the central role of activated fibroblasts and excessive extracellular matrix (ECM) deposition, this compound's therapeutic potential in scleroderma has been extensively investigated.[4] Clinical trials, such as the landmark SENSCIS trial, have demonstrated that this compound significantly slows the rate of decline in forced vital capacity (FVC) in patients with SSc-ILD, leading to its approval for this indication.[1][5]

The therapeutic efficacy of this compound in scleroderma is attributed to its ability to simultaneously target several key signaling pathways implicated in the pathogenesis of fibrosis.

Core Mechanism of Action: Targeting Pro-Fibrotic Signaling Pathways

This compound competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, thereby blocking their autophosphorylation and subsequent downstream signaling cascades.[6][7] This multi-targeted approach is crucial for its anti-fibrotic effects.

Primary Molecular Targets

This compound's primary targets are the receptors for three key growth factors that drive fibrosis:

-

Platelet-Derived Growth Factor Receptor (PDGFR) α and β: PDGF is a potent mitogen and chemoattractant for fibroblasts. Its signaling is crucial for fibroblast proliferation, migration, and differentiation into myofibroblasts.[2][3]

-

Fibroblast Growth Factor Receptor (FGFR) 1-3: FGFs are involved in tissue repair and angiogenesis, but their aberrant activation contributes to fibrosis by promoting fibroblast proliferation and ECM production.[2][3]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3: While primarily known for its role in angiogenesis, VEGF signaling can also indirectly contribute to fibrosis.[2][3]

In addition to these primary targets, this compound also inhibits other kinases such as Fms-like tyrosine kinase-3 (Flt-3), lymphocyte-specific protein tyrosine kinase (Lck), Lyn, and Src, which may contribute to its anti-inflammatory and immunomodulatory effects.[1]

Downstream Signaling Pathways

By inhibiting its target receptors, this compound effectively blocks several downstream signaling pathways that are central to the fibrotic process.

Quantitative Data on this compound's Efficacy

The anti-fibrotic effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Kinase Inhibition

| Target Kinase | IC50 (nmol/L) | Reference |

| PDGFRα | 69 | [2] |

| PDGFRβ | 37 | [2] |

| FGFR1 | 108 | [2] |

| FGFR2 | 257 | [7] |

| FGFR3 | 610 | [2] |

| VEGFR1 | 34 | [2] |

| VEGFR2 | 21 | [2] |

| VEGFR3 | 13 | [2] |

| Flt-3 | 26 | [2] |

Table 2: In Vitro Effects of this compound on Fibroblast Function in Scleroderma Models

| Parameter | Cell Type | Treatment | Result | Reference |

| Proliferation | SSc Lung Fibroblasts | 100 nM this compound + PDGF | 1.9-fold reduction in proliferation rate within 24h compared to PDGF alone. | [5] |

| Migration | SSc Lung Fibroblasts | 100 nM this compound + PDGF | Migration reduced from 62.8% to 39.1%. | [5] |

| Migration | SSc Lung Fibroblasts | 100 nM this compound (serum-free) | Migration reduced from 38.2% to 26.6%. | [5] |

| α-SMA Promoter Activity | SSc Lung Fibroblasts | 100 nM this compound | 1.5-fold reduction. | |

| α-SMA Protein Expression | SSc Lung Fibroblasts | 100 nM this compound | 4.86-fold reduction. | |

| Collagen Release | Dermal Fibroblasts | This compound (dose-dependent) | Dose-dependent reduction in PDGF- and TGF-β-induced collagen release. | [6] |

Table 3: In Vivo Efficacy of this compound in a Bleomycin-Induced Skin Fibrosis Mouse Model

| Parameter | Treatment | Result | Reference |

| Dermal Thickening | 50 mg/kg this compound (twice daily) | Significant decrease in dermal thickening. | [8] |

Table 4: Clinical Efficacy of this compound in the SENSCIS Trial

| Parameter | Treatment Group | Placebo Group | Result | Reference |

| Annual Rate of FVC Decline | -52.4 mL/year | -93.3 mL/year | 44% reduction in the rate of FVC decline with this compound. | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of this compound in scleroderma.

In Vitro Assays Using Human Dermal and Lung Fibroblasts

-

Objective: To quantify the effect of this compound on the proliferation of fibroblasts isolated from scleroderma patients and healthy controls.

-

Protocol:

-

Cell Seeding: Plate human dermal or lung fibroblasts in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) with or without a pro-fibrotic stimulus like PDGF (10 ng/mL) or TGF-β (5 ng/mL). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for 24-72 hours.

-

Quantification:

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

-

-

-

Objective: To assess the effect of this compound on the migratory capacity of fibroblasts.

-

Protocol:

-

Monolayer Culture: Culture fibroblasts in 6-well plates until a confluent monolayer is formed.

-

Scratch Creation: Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound with or without a chemoattractant like PDGF.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure.

-

-

Objective: To determine if this compound inhibits the differentiation of fibroblasts into contractile myofibroblasts.

-

Protocol:

-

Cell Culture and Treatment: Culture fibroblasts on glass coverslips and treat with this compound in the presence or absence of TGF-β for 48-72 hours.

-

Immunofluorescence for α-SMA:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against α-smooth muscle actin (α-SMA).

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Phalloidin Staining for Stress Fibers:

-

After fixation and permeabilization, incubate the cells with a fluorescently labeled phalloidin conjugate to visualize F-actin stress fibers.[9]

-

-

Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells and the intensity of stress fiber formation.

-

-

Objective: To measure the effect of this compound on collagen production by fibroblasts.

-

Protocol:

-

Cell Culture and Treatment: Culture fibroblasts to near confluence and treat with this compound and a pro-fibrotic stimulus for 48-72 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Collagen Quantification: Use the SirCol™ Soluble Collagen Assay kit according to the manufacturer's instructions. This assay utilizes the Sirius Red dye which specifically binds to the [Gly-X-Y]n triple helix structure of soluble collagens.[10]

-

Measurement: Measure the absorbance of the collagen-dye complex at 555 nm and determine the collagen concentration by comparing to a standard curve.

-

In Vivo Bleomycin-Induced Scleroderma Mouse Model

-

Objective: To evaluate the anti-fibrotic efficacy of this compound in a well-established animal model of scleroderma.

-

Protocol:

-

Animal Model: Use 6-8 week old C57BL/6 mice.

-

Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL solution) into a defined area on the shaved upper back for 3-4 weeks.[11] A control group receives saline injections.

-

This compound Administration: Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage, either prophylactically (starting from day 0) or therapeutically (starting after the establishment of fibrosis, e.g., day 7 or 14).[1]

-

Assessment of Skin Fibrosis:

-

Dermal Thickness: At the end of the experiment, euthanize the mice and excise the treated skin. Measure the dermal thickness from histological sections stained with Hematoxylin and Eosin (H&E).

-

Hydroxyproline Assay: Quantify the total collagen content in skin biopsies using a hydroxyproline assay. This involves hydrolyzing the tissue in strong acid and colorimetrically measuring the amount of hydroxyproline, an amino acid abundant in collagen.[3][12]

-

-

Histological and Immunohistochemical Analysis:

-

Masson's Trichrome Staining: Stain skin sections to visualize collagen deposition (stains blue/green).

-

α-SMA Immunohistochemistry: Perform immunohistochemistry to detect the presence of myofibroblasts in the fibrotic lesions.[13]

-

-

Conclusion

This compound exerts its anti-fibrotic effects in scleroderma through a multi-targeted inhibition of key receptor tyrosine kinases, primarily PDGFR, FGFR, and VEGFR. This blockade disrupts the downstream signaling pathways responsible for fibroblast activation, proliferation, migration, and differentiation into myofibroblasts, ultimately leading to a reduction in excessive extracellular matrix deposition. The quantitative data from both in vitro and in vivo studies, corroborated by the clinical efficacy observed in the SENSCIS trial, provide a strong rationale for the use of this compound in slowing the progression of SSc-ILD. The experimental protocols detailed in this guide offer a framework for further research into the nuanced mechanisms of this compound and for the evaluation of novel anti-fibrotic therapies for scleroderma.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 4. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifibrotic efficacy of this compound in a cellular model of systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 9. Phalloidin staining protocol | Abcam [abcam.com]

- 10. ilexlife.com [ilexlife.com]

- 11. inotiv.com [inotiv.com]

- 12. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Nintedanib's Role in Modulating Profibrotic Mediators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, playing a crucial role in the modulation of profibrotic mediators. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and its effects on the cellular and molecular drivers of fibrosis. Through a comprehensive review of preclinical and in vitro studies, this document outlines the quantitative effects of this compound on fibroblast proliferation, migration, and differentiation, as well as on extracellular matrix (ECM) deposition. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of the complex processes involved.

Introduction

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive accumulation of ECM, leading to organ scarring and dysfunction. A number of profibrotic mediators, including platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), are key drivers of this pathological process.[1][2] this compound (formerly BIBF 1120) is an intracellular inhibitor that targets the receptor tyrosine kinases of these growth factors, thereby interfering with fundamental profibrotic mechanisms.[1][3] This guide delves into the core mechanisms by which this compound exerts its anti-fibrotic effects.

Mechanism of Action: Targeting Key Profibrotic Pathways

This compound is a competitive inhibitor of the ATP-binding pocket of the intracellular domains of VEGFR, FGFR, and PDGFR.[4][5] This inhibition blocks the autophosphorylation of these receptors and disrupts downstream signaling cascades that are crucial for fibroblast activation and proliferation.[6][7]

Inhibition of PDGF, FGF, and VEGF Signaling

This compound effectively inhibits the signaling pathways of PDGF, FGF, and VEGF, which are central to the pathogenesis of fibrosis.[1] These growth factors promote the proliferation, migration, and survival of fibroblasts, the primary cell type responsible for ECM production.[6][7] By blocking these pathways, this compound reduces the overall population and activity of fibroblasts.[1]

Modulation of TGF-β Signaling

While not a direct inhibitor of the transforming growth factor-beta (TGF-β) receptor, this compound has been shown to indirectly modulate its signaling. The profibrotic effects of TGF-β are partially mediated by other growth factors like PDGF and FGF-2.[8] this compound's inhibition of these pathways can therefore attenuate the downstream effects of TGF-β signaling.[8] Furthermore, some studies suggest that this compound can inhibit TGF-β-induced fibroblast-to-myofibroblast differentiation and reduce the phosphorylation of downstream signaling molecules like Smad2/3, p38 MAPK, and ERK1/2.[9][10][11] One proposed mechanism is the inhibition of tyrosine phosphorylation of the type II TGF-β receptor.[12][13]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound from various in vitro studies.

Table 1: this compound IC50 Values for Receptor Tyrosine Kinase Inhibition

| Receptor Family | Specific Receptor | IC50 (nM) |

| VEGFR | VEGFR1 | 34 |

| VEGFR2 | 13 | |

| VEGFR3 | 13 | |

| FGFR | FGFR1 | 69 |

| FGFR2 | 37 | |

| FGFR3 | 108 | |

| PDGFR | PDGFRα | 59 |

| PDGFRβ | 65 |

Table 2: this compound IC50 Values for Inhibition of Cell Proliferation

| Cell Type | Stimulant | IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 9 |

| Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGF-BB | 69 |

| Bovine Retinal Pericytes | PDGF-BB | 79 |

| Normal Human Lung Fibroblasts (N-HLF) | PDGF-BB | 64 |

| IPF Human Lung Fibroblasts (IPF-HLF) | PDGF-BB, FGF-2, VEGF | Significantly reversed proliferation |

Source:[1]

Table 3: Effects of this compound on Profibrotic Gene and Protein Expression

| Gene/Protein | Cell Type | Treatment | Effect |

| α-SMA (mRNA & protein) | Human Tenon's Fibroblasts (HTFs) | This compound (µM concentrations) + TGF-β1 | Downregulation |

| Snail (mRNA & protein) | Human Tenon's Fibroblasts (HTFs) | This compound (µM concentrations) + TGF-β1 | Downregulation |

| Collagen 1a1 (mRNA & protein) | IPF Fibroblasts | This compound (2 µM) | Downregulation |

| Fibronectin (mRNA & protein) | IPF Fibroblasts | This compound (2 µM) | Downregulation |

| Collagen (total) | IPF Fibroblasts | This compound (1 µM) + TGF-β1 | Reduced secretion and deposition |

Experimental Protocols

In Vitro Assays

-

Cell Culture: Primary human lung fibroblasts from IPF patients (IPF-HLF) or control donors (N-HLF) are cultured in standard media.[10]

-

Stimulation: Cells are stimulated with profibrotic growth factors such as PDGF-BB (e.g., 10-50 ng/mL), FGF-2 (e.g., 10 ng/mL), or VEGF (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 0.001 to 1 µM).[10]

-

Assessment of Proliferation:

-

BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.[6]

-

WST-1/CCK-8 Assay: Colorimetric assays that measure cell viability and metabolic activity, which correlates with cell number.[16][17]

-

Direct Cell Counting: Manual or automated counting of cells after a defined incubation period (e.g., 48-72 hours).[10]

-

-

Procedure: A confluent monolayer of fibroblasts is "scratched" to create a cell-free gap.[18]

-

Treatment: Cells are then treated with growth factors and/or this compound.

-

Analysis: The rate of wound closure is monitored over time (e.g., 24-48 hours) using microscopy.[18]

-

Principle: This colorimetric assay quantifies total soluble collagen in cell culture supernatants or cell lysates.[2][19]

-

Procedure: Fibroblasts are stimulated with TGF-β1 (e.g., 5 ng/mL) in the presence of varying concentrations of this compound for 48 hours.[10][19] The amount of collagen secreted into the medium or deposited in the cell layer is then measured.[10][19]

-

Purpose: To quantify the expression levels of key profibrotic proteins such as α-smooth muscle actin (α-SMA), fibronectin, and phosphorylated signaling proteins (e.g., p-Smad2/3, p-ERK1/2).[13][18]

-

Protocol:

-

Cell lysis and protein extraction.

-

Protein quantification using a standard method (e.g., BCA assay).

-

Separation of proteins by SDS-PAGE.

-

Transfer of proteins to a membrane (e.g., PVDF).

-

Incubation with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detectable enzyme.

-

-

Purpose: To measure the mRNA levels of profibrotic genes.[20]

-

Protocol:

-

RNA extraction from treated and untreated cells.

-

Reverse transcription of RNA to cDNA.

-

Amplification of specific cDNA targets using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.[20]

-

Quantification of gene expression relative to a housekeeping gene.[20]

-

In Vivo Models

-